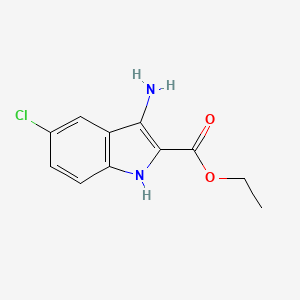

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNGJTFHRLLAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394316 | |

| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62578-58-9 | |

| Record name | ethyl 3-amino-5-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, identified by the CAS Number 62578-58-9 , is a halogenated indole derivative of significant interest in medicinal chemistry and pharmaceutical sciences.[1] Its unique structural arrangement, featuring an amino group at the 3-position and a chlorine atom at the 5-position of the indole scaffold, makes it a versatile building block for the synthesis of a wide array of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its role as a key intermediate in drug discovery.

Core Chemical Identity and Properties

Nomenclature and Identifiers

-

Systematic Name: this compound

-

Synonyms: 3-amino-5-chloro-1H-indole-2-carboxylic acid ethyl ester[1]

-

CAS Number: 62578-58-9[1]

-

Molecular Formula: C₁₁H₁₁ClN₂O₂

-

Molecular Weight: 238.67 g/mol

Physicochemical Properties

While extensive experimental data for this specific compound is not publicly aggregated, properties can be inferred from related structures and general principles of organic chemistry.

| Property | Predicted/Inferred Value | Notes |

| Melting Point | Not determined. Likely a solid at room temperature, similar to related indole esters. | For comparison, Ethyl 5-chloroindole-2-carboxylate has a melting point of 166-168 °C. The amino group at C3 may influence crystal packing and thus the melting point. |

| Boiling Point | Undetermined.[2] Expected to be high and likely to decompose before boiling at atmospheric pressure. | Vacuum distillation would be required. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, and alcohols. | The indole ring provides hydrophobicity, while the amino and ester groups can participate in hydrogen bonding, allowing some solubility in polar organic solvents. |

| pKa | The indole N-H is weakly acidic (pKa ~17). The amino group at C3 is basic. | The electron-withdrawing chlorine and ester groups will decrease the basicity of the amino group compared to a simple aniline. |

| Appearance | Typically a solid powder, ranging from off-white to yellow or brown. | Color can be indicative of purity; impurities from synthesis can often impart color. |

Synthesis and Mechanism

Retrosynthetic Analysis & Plausible Forward Synthesis

A logical approach is the Reissert indole synthesis , which is a reliable method for preparing indole-2-carboxylates from 2-nitrotoluenes.[3]

Retrosynthetic Logic Diagram:

Caption: Retrosynthesis of the target compound via a modified Reissert pathway.

Proposed Experimental Protocol

Step 1: Condensation to form Ethyl 2-(4-chloro-2-nitrophenyl)pyruvate

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere (N₂ or Ar), add 4-chloro-2-nitrotoluene.

-

Cool the mixture in an ice bath and add diethyl oxalate dropwise with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with dilute acid (e.g., HCl or H₂SO₄) and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude pyruvate ester.

Causality: The strong base (ethoxide) deprotonates the methyl group of the nitrotoluene, forming a carbanion. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen condensation reaction.

Step 2: Reductive Cyclization to form Ethyl 5-chloro-1H-indole-2-carboxylate

-

Dissolve the crude pyruvate from Step 1 in a suitable solvent, such as glacial acetic acid or ethanol.

-

Add a reducing agent. A common choice for this transformation is iron powder or zinc dust in acetic acid. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[3][4]

-

Heat the mixture under reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction, filter off the metal salts, and neutralize the filtrate.

-

Extract the product into an organic solvent, wash, dry, and concentrate. The resulting product is Ethyl 5-chloro-1H-indole-2-carboxylate.

Causality: The reducing agent selectively reduces the nitro group to an amine. The newly formed aniline then undergoes an intramolecular condensation with the adjacent ketone, followed by dehydration, to form the indole ring.

Step 3: Nitration at the 3-position

-

Dissolve the product from Step 2 in a solvent like concentrated sulfuric acid at a low temperature (0 °C).

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.

-

Stir for a short period, then pour the mixture onto ice to precipitate the product, Ethyl 5-chloro-3-nitro-1H-indole-2-carboxylate.

Causality: The indole ring is electron-rich and susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and will be preferentially attacked by the nitronium ion (NO₂⁺) generated from the nitrating mixture.

Step 4: Reduction of the 3-nitro group

-

Dissolve the nitro-indole from Step 3 in a solvent like ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation with H₂ over a palladium catalyst.

-

After the reaction is complete, neutralize the mixture and extract the final product, this compound.

-

Purify the product via column chromatography or recrystallization.

Causality: These standard reduction methods efficiently convert the aromatic nitro group to a primary amine without affecting the ester or the chloro-substituent.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. The following techniques are standard.

| Technique | Expected Observations |

| ¹H NMR | - Indole N-H: A broad singlet, typically downfield (> 8.0 ppm). - Aromatic Protons: Signals in the 7.0-8.0 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Amino (NH₂): A broad singlet, whose chemical shift is solvent-dependent. - Ethyl Ester (OCH₂CH₃): A quartet around 4.3 ppm and a triplet around 1.3 ppm. |

| ¹³C NMR | - Carbonyl Carbon (C=O): Signal around 160-165 ppm. - Indole Carbons: Signals in the 100-140 ppm range. The C-Cl carbon will be shifted downfield. - Ethyl Ester Carbons: Signals around 60 ppm (OCH₂) and 14 ppm (CH₃). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ should be observed at m/z 238. A characteristic isotopic pattern for one chlorine atom ([M+2]⁺ peak at ~33% the intensity of the [M]⁺ peak) would be definitive proof of the presence of chlorine. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

| Infrared (IR) Spectroscopy | - N-H Stretch: Broad peaks around 3300-3500 cm⁻¹ (from both indole NH and amino NH₂). - C=O Stretch: A strong, sharp peak around 1680-1710 cm⁻¹ for the ester carbonyl. - C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[5] this compound serves as a crucial starting point for creating more complex molecules.

Workflow: From Building Block to Drug Candidate

Caption: Role as a versatile intermediate in the drug discovery workflow.

-

As a Scaffold for Kinase Inhibitors: The indole nucleus is a common core for various kinase inhibitors used in oncology. The amino group at C3 provides a convenient handle for building side chains that can interact with the ATP-binding pocket of kinases like EGFR.[6]

-

Synthesis of Antiviral Agents: Indole derivatives have shown promise as antiviral agents, including as inhibitors of HIV integrase.[7][8] The specific substitution pattern of this molecule can be exploited to synthesize analogs with improved potency and selectivity.

-

Development of Serotonin Receptor Ligands: The structural similarity of indoles to serotonin makes them ideal candidates for developing ligands for 5-HT receptors, which are targets for treating neurological and psychiatric disorders.[9]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Classification: While a specific GHS classification for this compound is not universally established, related chloroindoles and amino esters are often classified as irritants. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the quest for novel therapeutics. Its value lies in the strategic placement of reactive functional groups—the amino, the ester, and the chloro-substituent—on a biologically relevant indole scaffold. This guide has outlined its fundamental properties, a logical synthetic pathway, and its significant potential for researchers in the pharmaceutical sciences. A thorough understanding of its chemistry is the first step toward unlocking its full potential in developing the next generation of medicines.

References

- AiFChem. (n.d.). 62578-58-9 | this compound.

- Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Fisher Scientific. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate.

- PubChem. (n.d.). 5-chloro-3-ethyl-1H-indole-2-carboxylic acid.

- Benchchem. (n.d.). 3-(2-Aminoethyl)-5,7-dichloro-1H-indole-2-carboxylic acid hydrochloride.

- PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate.

- Al-Ostoot, F. H., et al. (2016).

- Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.

- BLDpharm. (n.d.). 365547-91-7|Ethyl 2-amino-5-chloro-1H-indole-3-carboxylate.

- Sigma-Aldrich. (n.d.). Ethyl 5-chloro-2-indolecarboxylate 97%.

- Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica.

- Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.

- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles.

- Mol-Instincts. (n.d.). ETHYL 5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE 21139-32-2 wiki.

- Cenmed. (n.d.). 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid.

- Al-Suhaimi, K. M., et al. (2023).

- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

- Chemical Synthesis Database. (2025). ethyl 2-chloro-1-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Sources

- 1. 62578-58-9 | this compound - AiFChem [aifchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physical properties of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is not extensively available in public literature, this document consolidates fundamental identifiers, predicted properties, and established analytical methodologies to facilitate further research and application.

Chemical Identity and Molecular Structure

This compound is a substituted indole derivative. The core structure consists of a bicyclic system containing a benzene ring fused to a pyrrole ring. Key functional groups include a chloro substituent at the 5-position, an amino group at the 3-position, and an ethyl carboxylate group at the 2-position of the indole ring. These features contribute to its potential as a versatile building block in the synthesis of more complex molecules.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 62578-58-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 238.68 g/mol | [4] |

| Synonyms | 3-amino-5-chloro-1H-indole-2-carboxylic acid ethyl ester | [1] |

Predicted Physicochemical Properties

In the absence of comprehensive experimental data, computational predictions provide valuable insights into the behavior of a compound. The following table summarizes key predicted physicochemical properties. These values are computationally derived and should be used as estimations pending experimental verification.

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Notes |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | Not available | Likely to decompose at high temperatures. |

| Appearance | Not specified | Expected to be a crystalline solid. |

| Solubility | Not specified | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, DMF, and alcohols. |

For context, the related compound Ethyl 5-chloro-1H-indole-2-carboxylate (lacking the 3-amino group) is a crystalline solid with a reported melting point of 166-168 °C.[5][6][7] The presence of the amino group in the target compound is expected to influence its melting point and solubility due to differences in intermolecular interactions, such as hydrogen bonding.

Spectral Characteristics: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

-

Ethyl Group: An ethyl ester will exhibit a characteristic quartet and triplet. The methylene protons (-CH₂-) adjacent to the oxygen are expected to appear as a quartet, while the terminal methyl protons (-CH₃) will be a triplet.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region of the spectrum. The substitution pattern will influence their chemical shifts and coupling constants.

-

Amino and Amine Protons: The protons of the amino group (-NH₂) and the indole NH will be present, with their chemical shifts being sensitive to the solvent and concentration.

Predicted ¹³C NMR Spectral Data:

-

Carbonyl Carbon: The ester carbonyl carbon will be observed in the downfield region of the spectrum.

-

Aromatic and Heterocyclic Carbons: The carbon atoms of the indole ring will have distinct chemical shifts based on their electronic environment.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the upfield region.

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is anticipated, which is characteristic of compounds containing a single chlorine atom. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.

Experimental Determination of Physical Properties

For definitive characterization, experimental determination of the physical properties is crucial. The following section outlines standard laboratory protocols for these measurements.

Workflow for Physical Property Determination

Caption: General workflow for the experimental determination of physical properties.

Melting Point Determination Protocol

-

Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[8][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. A preliminary rapid heating can be used to determine an approximate melting range.[10]

-

Refined Measurement: For an accurate determination, the measurement is repeated with a fresh sample, heating slowly (1-2 °C per minute) near the approximate melting point.[8]

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point range.[10]

Solubility Testing Protocol

-

Solvent Selection: A range of solvents with varying polarities should be used (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide).

-

Qualitative Assessment: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).[11][12]

-

Observation: The mixture is agitated vigorously and observed for dissolution. Solubility is categorized as soluble, partially soluble, or insoluble.[13]

-

pH Dependence (for aqueous solubility): If the compound is insoluble in water, the test can be repeated with aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to assess the impact of pH on solubility, which can indicate the presence of basic or acidic functional groups.[11][14]

Spectroscopic Analysis Protocols

Caption: Standard workflow for preparing a sample for NMR analysis.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

Transfer: The solution is filtered through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.[5]

-

Analysis: The prepared sample is then placed in the NMR spectrometer for data acquisition.

-

Sample Introduction: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Data Acquisition: The mass-to-charge ratios of the resulting ions are measured and a mass spectrum is generated.

Safety and Handling

While a comprehensive toxicological profile is not available, this compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its physical properties by combining known identifiers with predicted data and established experimental protocols. It is anticipated that as this compound is further investigated, the experimental data will become available to supplement and refine the information presented herein. Researchers are encouraged to perform the described experimental characterizations to obtain precise and reliable data for their specific applications.

References

A comprehensive list of references is available for further reading and verification.

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA [mdpi.com]

- 5. 5-chloro-3-ethyl-1H-indole-2-carboxylic acid | C11H10ClNO2 | CID 23882931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. cenmed.com [cenmed.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3 | CID 22280352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(2-AMINOETHYL)-5-CHLORO-1H-INDOLE-2-CARBOXYLIC ACID [chemicalbook.com]

A Technical Guide to the Spectral Data of Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a substituted indole derivative of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a common motif in a vast array of biologically active compounds. The addition of an amino group at the 3-position and a chlorine atom at the 5-position creates a unique electronic and structural profile, making it a valuable building block for the synthesis of novel therapeutic agents. Accurate interpretation of its spectral data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior.

Molecular Structure and Key Features

The structure of this compound features a bicyclic indole core, an ethyl ester at the 2-position, an amino group at the 3-position, and a chlorine atom at the 5-position. These features will give rise to characteristic signals in various spectroscopic analyses.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide valuable information about the number of different types of protons and their connectivity. The predicted chemical shifts are based on the known spectrum of ethyl 5-chloro-1H-indole-2-carboxylate, with adjustments for the introduction of the electron-donating amino group at the 3-position. The amino group is expected to cause a general upfield shift (to lower ppm values) of the aromatic protons, particularly those in close proximity.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale for Prediction |

| ~8.5 - 9.5 | Broad Singlet | 1 | N1-H (Indole NH) | The indole NH proton is typically broad and downfield due to hydrogen bonding and exchange. |

| ~7.5 - 7.6 | Doublet | 1 | C4-H | The C4 proton is adjacent to the electron-withdrawing chlorine and will be the most downfield of the aromatic protons. |

| ~7.1 - 7.2 | Doublet of Doublets | 1 | C6-H | The C6 proton will be coupled to both the C4 and C7 protons. |

| ~7.0 - 7.1 | Doublet | 1 | C7-H | The C7 proton will be coupled to the C6 proton. |

| ~4.5 - 5.5 | Broad Singlet | 2 | C3-NH₂ | The amino protons are typically broad and their chemical shift can vary with solvent and concentration. |

| ~4.3 - 4.4 | Quartet | 2 | -OCH₂CH₃ | The methylene protons of the ethyl ester are coupled to the methyl protons. |

| ~1.3 - 1.4 | Triplet | 3 | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the methylene protons. |

Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ is crucial for observing the NH and NH₂ protons, as they are less likely to exchange with the solvent compared to protic solvents like D₂O. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to resolve the coupling patterns of the aromatic protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The introduction of the amino group at C3 is predicted to cause a significant upfield shift for C3 and a downfield shift for C2, as well as influencing the chemical shifts of other carbons in the indole ring.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~162 - 165 | C=O (Ester) | The ester carbonyl carbon is typically in this range. |

| ~135 - 138 | C7a | A quaternary carbon in the indole ring. |

| ~130 - 133 | C3a | A quaternary carbon in the indole ring. |

| ~128 - 130 | C5 | The carbon bearing the chlorine atom will be deshielded. |

| ~125 - 128 | C2 | The C2 carbon will be deshielded due to the attached ester group and the influence of the C3-amino group. |

| ~120 - 123 | C4 | Aromatic CH carbon. |

| ~118 - 121 | C6 | Aromatic CH carbon. |

| ~112 - 115 | C7 | Aromatic CH carbon. |

| ~105 - 110 | C3 | The C3 carbon bearing the amino group will be significantly shielded. |

| ~60 - 62 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~14 - 16 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Self-Validating System: To confirm the assignments, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed to correlate the proton signals with their directly attached carbon signals. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would further validate the structure by showing correlations between protons and carbons that are two or three bonds away.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 238/240 | [M]⁺ | Molecular ion peak (with isotopic peak for ³⁷Cl). |

| 210/212 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl ester. |

| 193/195 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |

| 165/167 | [M - COOC₂H₅]⁺ | Loss of the entire ethyl carboxylate group. |

| 138/140 | [C₇H₄ClN]⁺ | Further fragmentation of the indole ring. |

Experimental Workflow for Mass Spectrometry:

Caption: Workflow for Mass Spectrometry Analysis.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared Spectrum

The IR spectrum will show characteristic absorption bands for the N-H, C-H, C=O, and C-N bonds present in the molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3400 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H Stretch | Indole N-H |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2980 | C-H Stretch | Aliphatic C-H (ethyl group) |

| 1680 - 1710 | C=O Stretch | Ester Carbonyl |

| 1600 - 1650 | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1200 - 1300 | C-N Stretch | Aromatic Amine |

| 1000 - 1100 | C-O Stretch | Ester |

| 700 - 850 | C-Cl Stretch | Aryl Halide |

Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Part 4: Synthesis and Characterization Workflow

A plausible synthetic route to this compound involves the nitration of ethyl 5-chloro-1H-indole-2-carboxylate followed by the reduction of the nitro group.

Caption: Synthetic and characterization workflow.

This workflow illustrates a common strategy for introducing an amino group onto an activated aromatic ring system. The spectral characterization of the nitro intermediate would be a crucial step in confirming the success of the nitration reaction before proceeding to the reduction.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for this compound. By leveraging the known data of a close structural analog and applying fundamental principles of spectroscopy, researchers can confidently approach the identification and characterization of this important synthetic intermediate. The detailed protocols and workflow diagrams serve as practical tools for scientists engaged in the synthesis and analysis of novel indole derivatives. As with any predictive analysis, experimental verification remains the gold standard, and the information presented herein should be used as a robust guide for interpreting experimentally obtained spectra.

References

-

PubChem Compound Summary for CID 78518, Ethyl 5-chloroindole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

Sundberg, R. J. (1996). Indoles. Academic Press. [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023, 13, 26581-26586. [Link]

1H NMR and 13C NMR analysis of ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-Amino-5-chloro-1H-indole-2-carboxylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular structure elucidation in organic chemistry. For researchers in drug discovery and development, a precise and unambiguous understanding of a molecule's structure is paramount for establishing structure-activity relationships (SAR) and ensuring intellectual property claims. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra for this compound, a substituted indole derivative of interest in medicinal chemistry.

Given the novelty of certain substituted patterns, readily available experimental spectra are not always published. Therefore, this whitepaper adopts the perspective of a senior scientist tasked with interpreting the spectra of a newly synthesized compound. We will proceed with a detailed prediction and theoretical analysis of the ¹H and ¹³C NMR spectra. This approach is built upon foundational NMR principles and extensive empirical data from analogous structures, providing a robust framework for researchers to interpret their own experimental results. We will dissect the expected chemical shifts, coupling constants, and integration patterns, explaining the underlying electronic and structural factors that govern the appearance of the NMR spectra.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for the indole core and additional labels for the substituent protons and carbons. This convention will be used throughout the analysis.

Caption: Standard workflow for NMR data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 10-15 mg of dry, purified this compound.

-

Transfer the solid to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Causality: DMSO-d₆ is the solvent of choice here. Unlike CDCl₃, it is a hydrogen bond acceptor, which slows down the proton exchange rate of the N-H and NH₂ protons. This typically results in sharper, more easily identifiable peaks for these groups. [1][2] * Cap the tube and vortex gently until the sample is completely dissolved. A brief sonication may be used if necessary.

-

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: ~16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield indole N-H, are captured.

-

Acquisition Time: ~2.5 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to produce a spectrum of singlets.

-

Spectral Width: ~200 ppm (from 0 to 200 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C. [3]

-

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is predicted to show seven distinct signals. The analysis below details the expected chemical shift (δ), multiplicity, integration value, and coupling constants (J) for each proton.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| N1-H | 11.0 - 12.0 | broad singlet | 1H | - | The indole N-H proton is acidic and deshielded, appearing far downfield. Its signal is often broadened by quadrupolar relaxation and slow exchange. [1][4] |

| H7 | 7.60 - 7.70 | doublet | 1H | J(H7-H6) ≈ 8.5-9.0 | This proton is ortho to the electron-withdrawing indole nitrogen and part of the benzene ring, placing it downfield. It is coupled only to H6. |

| H4 | 7.50 - 7.60 | doublet | 1H | J(H4-H6) ≈ 2.0-2.5 | Deshielded by the ring current. The chloro group at C5 removes its ortho coupling partner. It exhibits a small meta-coupling to H6. [5][6] |

| H6 | 7.10 - 7.20 | doublet of doublets | 1H | J(H6-H7) ≈ 8.5-9.0, J(H6-H4) ≈ 2.0-2.5 | Coupled to both H7 (ortho) and H4 (meta), resulting in a dd. The electron-donating effect of the amino group at C3 slightly shields this position. |

| NH₂ (3a) | 5.0 - 6.0 | broad singlet | 2H | - | The amino group protons are electron-donating and their chemical shift is highly solvent-dependent. In DMSO, they should be visible. The signal is often broad and does not couple to other protons due to exchange. [2][7] |

| C9-H₂ | 4.25 - 4.35 | quartet | 2H | J(H9-H10) ≈ 7.1 | These methylene protons of the ethyl ester are adjacent to an oxygen atom, causing significant deshielding. They are split into a quartet by the three neighboring C10 protons. [8] |

| C10-H₃ | 1.30 - 1.40 | triplet | 3H | J(H10-H9) ≈ 7.1 | The terminal methyl protons of the ethyl group are in a typical aliphatic region. They are split into a triplet by the two neighboring C9 protons. [8] |

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, as all carbon atoms are in unique chemical environments. The predictions are based on known values for indole derivatives and substituent effects. [9][10]

| Carbon Label | Predicted δ (ppm) | Justification |

|---|---|---|

| C8 (C=O) | 161.0 - 163.0 | The carbonyl carbon of an ester is highly deshielded and appears in the characteristic downfield region for sp² carbons bonded to two oxygen atoms. [11] |

| C5 | 135.0 - 137.0 | The carbon atom directly attached to the electronegative chlorine atom (ipso-carbon) is significantly deshielded. |

| C7a | 133.0 - 135.0 | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen. |

| C2 | 128.0 - 130.0 | A quaternary carbon deshielded by the attached nitrogen and the electron-withdrawing carboxylate group. |

| C3a | 125.0 - 127.0 | The second quaternary carbon at the ring junction. |

| C7 | 122.0 - 124.0 | Aromatic CH carbon, deshielded by the adjacent indole nitrogen. |

| C4 | 120.0 - 122.0 | Aromatic CH carbon. Its chemical shift is influenced by the meta chloro and amino groups. |

| C6 | 112.0 - 114.0 | Aromatic CH carbon. Its position is ortho to the chloro group and para to the amino group, leading to a complex balance of shielding/deshielding effects. |

| C3 | 108.0 - 110.0 | This carbon is directly attached to the strongly electron-donating amino group, causing significant upfield shifting (shielding). [12] |

| C9 (-CH₂-) | 60.0 - 61.0 | The methylene carbon of the ethyl ester is attached to an oxygen atom, placing it in this characteristic region. [3] |

| C10 (-CH₃) | 14.0 - 15.0 | The terminal methyl carbon of the ethyl group appears in the typical upfield aliphatic region. [3]|

Conclusion

This guide provides a detailed theoretical framework for the ¹H and ¹³C NMR analysis of this compound. By breaking down the molecule into its constituent functional groups and applying established principles of chemical shifts and coupling constants, we have constructed a predicted spectral map. The causality behind each signal's position and multiplicity has been explained, offering researchers a robust tool for interpreting their experimental data. The provided experimental protocol, particularly the choice of DMSO-d₆ as a solvent, is designed to maximize the information obtained, especially concerning the exchangeable N-H protons. This comprehensive analysis serves as a valuable resource for scientists engaged in the synthesis and characterization of novel indole-based compounds, facilitating more efficient and accurate structure elucidation in the drug development pipeline.

References

-

ResearchGate. (n.d.). ¹H NMR spectra showing NH of indole moiety and aromatic protons. Retrieved from [Link]

-

YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Indole 3 Carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Spin-Spin Coupling Constants in 5-Hydroxyindole Ring. Retrieved from [Link]

-

MDPI. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Retrieved from [Link]

-

Reddit. (2023, November 24). Amine protons on NMR. Retrieved from [Link]

-

MDPI. (n.d.). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

-

DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). chloroethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl indole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 5-chloroindole-2-carboxylate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

University of Arizona. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. reddit.com [reddit.com]

- 3. compoundchem.com [compoundchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. C2H5Cl CH3CH2Cl chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Prospective Crystal Structure of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a vast array of pharmacologically active agents. Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate represents a key heterocyclic building block, combining the indole core with strategically placed functional groups—an amino group at the 3-position, a chloro substituent at the 5-position, and an ethyl carboxylate at the 2-position—that are pivotal for molecular recognition and synthetic elaboration. While this specific molecule is a valuable intermediate, a definitive single-crystal X-ray diffraction study is not publicly available as of the date of this guide. This document, therefore, serves as a proactive technical guide, outlining the established synthetic routes, a rigorous, field-proven protocol for obtaining its crystal structure, and a predictive analysis of its key structural features based on crystallographic data from closely related analogues. This guide is designed to equip researchers with the necessary framework to undertake and interpret the crystal structure analysis of this compound, a critical step for structure-based drug design and the development of novel therapeutics.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged structure in drug discovery, forming the core of numerous natural products, neurotransmitters (e.g., serotonin), and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for targeting a wide range of biological receptors and enzymes. The title compound, this compound, is of particular interest due to its trifunctional nature:

-

The 2-ethoxycarbonyl group: Serves as a key handle for derivatization, such as amide formation or reduction, and acts as a hydrogen bond acceptor.[1][2]

-

The 3-amino group: A potent hydrogen bond donor and a site for introducing diverse substituents to explore the chemical space around the indole core.

-

The 5-chloro substituent: Modulates the electronic properties (lipophilicity, pKa) of the indole ring and can engage in halogen bonding, potentially enhancing binding affinity and selectivity for target proteins. The inclusion of chlorine is a common strategy in drug design to improve pharmacological profiles.[3]

Derivatives of chloro-indoles and amino-indoles have shown significant potential in various therapeutic areas, including oncology and infectious diseases, acting as inhibitors for targets like EGFR, BRAF, and Mycobacterium tuberculosis.[4][5] A precise understanding of the three-dimensional structure of this foundational building block is therefore essential for rational drug design, enabling computational modeling and the prediction of molecular interactions.

Synthesis and Characterization

The synthesis of substituted indoles can be achieved through several classic and modern organic chemistry reactions. The Reissert indole synthesis is a reliable and well-documented method for producing indole-2-carboxylates from corresponding 2-nitrotoluenes.[6]

Proposed Synthetic Pathway

A plausible and efficient route to synthesize this compound would likely involve a multi-step sequence starting from a commercially available substituted nitrotoluene, followed by cyclization and subsequent functional group manipulation.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Step 1: Condensation. To a solution of sodium ethoxide (NaOEt) in absolute ethanol, add 4-chloro-2-nitrotoluene. Cool the mixture in an ice bath and add diethyl oxalate dropwise while stirring. Allow the reaction to proceed to completion.

-

Step 2: Reductive Cyclization. The resulting ethyl (4-chloro-2-nitrophenyl)pyruvate is subjected to reductive cyclization. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd-C) catalyst in a solvent like ethyl acetate or acetic acid. This step simultaneously reduces the nitro group and facilitates ring closure to form the indole nucleus.[6]

-

Step 3: Nitration. The synthesized ethyl 5-chloro-1H-indole-2-carboxylate is carefully nitrated at the 3-position, which is highly activated for electrophilic substitution. This is typically achieved using a mixture of nitric acid and sulfuric acid at low temperatures.

-

Step 4: Reduction. The nitro group at the 3-position is then reduced to the target amino group. This can be accomplished using various reducing agents, such as tin(II) chloride (SnCl₂) in hydrochloric acid or another round of catalytic hydrogenation.

-

Purification: The final product is purified using column chromatography on silica gel, followed by recrystallization to obtain material suitable for single-crystal growth.

Proposed Methodology for Crystal Structure Determination

Obtaining high-quality single crystals is the most critical and often challenging step in structure determination. The following protocol outlines a systematic approach to crystallization and X-ray diffraction analysis.

Experimental Protocol: Crystallization

-

Solvent Screening: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water) at both room temperature and elevated temperatures.

-

Crystallization Technique Selection: Based on solubility data, employ various crystallization methods:

-

Slow Evaporation: Prepare a near-saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized cover slip (hanging drop) or in a small vial (sitting drop). Invert the slip over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent, e.g., hexane). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

-

Solvent/Anti-Solvent Slow Diffusion: Create a layered system in a narrow tube. The bottom layer is a concentrated solution of the compound, and the top layer is the anti-solvent. Crystals may form at the interface over time.

-

-

Crystal Harvesting: Once suitable crystals (well-defined shape, transparent, typically 0.1-0.3 mm in size) have formed, carefully harvest one using a cryoloop and immediately flash-cool it in a stream of liquid nitrogen to prevent crystal damage and ice formation.

Workflow for Single-Crystal X-ray Diffraction (SC-XRD)

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predictive Crystal Structure Analysis

While the actual crystal structure remains to be determined, we can make expert predictions about its key features by analyzing the crystallographic data of a close analogue, ethyl 5-chloro-1H-indole-2-carboxylate , which lacks the 3-amino group.[7][8]

Predicted Crystallographic Parameters

The introduction of the 3-amino group is expected to significantly influence the crystal packing through additional hydrogen bonding, but the unit cell parameters may share some similarities with its precursor.

| Parameter | Predicted Value/System | Rationale / Comparison with Analogue |

| Crystal System | Monoclinic | Common for planar aromatic molecules. Ethyl 5-chloro-1H-indole-2-carboxylate crystallizes in the monoclinic system (P2₁/n).[7] |

| Space Group | P2₁/c or similar | A common centrosymmetric space group for organic molecules. |

| Z (Molecules/Unit Cell) | 4 | A typical value for a molecule of this size in a monoclinic cell. |

| Key Intermolecular Forces | N-H···O, N-H···N | The indole N-H and amino N-H₂ groups are strong H-bond donors. The ester carbonyl oxygen is a strong H-bond acceptor. |

| Dominant Packing Motif | Dimer or Sheet Formation | Molecules are likely to form centrosymmetric dimers via N-H···O hydrogen bonds between the indole N-H and the ester carbonyl, similar to the analogue.[7] The 3-amino group will likely introduce further interactions, potentially forming extended sheets or chains. |

Molecular Geometry and Conformation

-

Planarity: The indole ring system is expected to be essentially planar.[7]

-

Ethyl Carboxylate Group: The C-C-O-C torsion angle of the ethyl ester group will determine its orientation relative to the indole plane. It is likely to be nearly co-planar to maximize conjugation, though some rotation is possible to accommodate crystal packing forces.

-

Hydrogen Bonding Network: This is the most critical feature. The molecule possesses three hydrogen bond donors (one indole N-H, two amino N-H) and two primary acceptors (the carbonyl oxygen and the ester ether oxygen). This rich functionality suggests a robust and extensive hydrogen-bonding network will be the dominant force in the crystal packing.

Caption: Predicted hydrogen bonding patterns forming dimers and chains.

Implications for Drug Development

A definitive crystal structure of this compound would provide invaluable data for:

-

Structure-Based Drug Design (SBDD): The precise coordinates of the atoms would serve as a validated starting point for designing more complex derivatives. It would allow for accurate in silico docking studies to predict binding modes and affinities with therapeutic targets.

-

Understanding Structure-Activity Relationships (SAR): Correlating the solid-state conformation and intermolecular interactions with the biological activity of its derivatives can provide deep insights into the pharmacophore requirements for a given target.[9]

-

Physicochemical Property Prediction: Crystal packing analysis reveals information about molecular stability, which can influence properties like melting point, solubility, and ultimately, bioavailability.

Conclusion

While the crystal structure of this compound has not yet been reported in the public domain, its importance as a synthetic intermediate in medicinal chemistry warrants a detailed prospective analysis. This guide provides a comprehensive framework, from synthesis to a proposed crystallization and diffraction workflow, and offers an expert prediction of the key structural features based on established crystallographic principles and data from analogous compounds. The determination of this structure would be a valuable contribution to the field, providing a high-resolution snapshot of a versatile scaffold and empowering the rational design of next-generation therapeutics.

References

-

Akkurt, M., Naghiyev, F. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Fun, H.-K., et al. (2013). Crystal structure of ethyl 5-chloro-2-indolecarboxylate, C11H10ClNO2. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

-

Al-Hourani, B. J., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. Available at: [Link]

-

PubChem. 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. PubChem Compound Summary for CID 23882931. Available at: [Link]

-

Inman, C. E., & Moody, C. J. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

-

PubChem. Ethyl 5-chloroindole-2-carboxylate. PubChem Compound Summary for CID 78518. Available at: [Link]

-

PubChem. ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. PubChem Compound Summary for CID 737953. Available at: [Link]

-

Suma, B. S., et al. (2021). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. Journal of Molecular Structure. Available at: [Link]

-

Lee, Y. R., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Gassman, P. G., & van Bergen, T. J. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. Available at: [Link]

-

Biradar, J. S., & Siddappa, S. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]

-

Al-Zoubi, R. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules. Available at: [Link]

-

PubChem. Ethyl 3-amino-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate. PubChem Compound Summary for CID 611015. Available at: [Link]

-

PubChem. Ethyl 5-amino-1H-indole-2-carboxylate. PubChem Compound Summary for CID 10726872. Available at: [Link]

-

PubChem. ethyl 2-amino-1H-indole-3-carboxylate. PubChem Compound Summary for CID 1476606. Available at: [Link]

-

Wiley. Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. SpectraBase. Available at: [Link]

-

Jakše, R., et al. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Zeitschrift für Naturforschung B. Available at: [Link]

-

de Sousa, M. A., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. Available at: [Link]

-

Al-Ostath, R. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules. Available at: [Link]

-

Al-Wahaibi, L. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances. Available at: [Link]

-

ChEMBL. Compound ethyl 3-[(N-benzylglycyl)amino]-5-fluoro-1H-indole-2-carboxylate. ChEMBL Database. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl 5-chloroindole-2-carboxylate | C11H10ClNO2 | CID 78518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate is a functionalized indole derivative with potential applications as a building block in the synthesis of novel therapeutic agents. The substituents on the indole ring—an amino group at the 3-position, a chlorine atom at the 5-position, and an ethyl carboxylate at the 2-position—collectively influence its physicochemical properties, most notably its solubility.

A comprehensive understanding of a compound's solubility in various organic solvents is paramount for several stages of drug development:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for reaction efficiency, product yield, and subsequent purification through crystallization.

-

Formulation: The ability to dissolve the API in a suitable solvent system is fundamental to developing various dosage forms, from oral solutions to injectables.

-

Pharmacokinetics: Solubility significantly impacts the dissolution rate and, consequently, the absorption and bioavailability of an orally administered drug.

This guide will provide the necessary tools for researchers to systematically evaluate the solubility of this compound.

Molecular Structure and Predicted Solubility Behavior

The solubility of this compound is governed by the interplay of its functional groups and the overall molecular architecture.

-

Indole Nucleus: The bicyclic aromatic indole core is largely nonpolar and hydrophobic, suggesting a general preference for organic solvents over aqueous media.

-

Amino Group (-NH2): The primary amine at the 3-position can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic solvents like alcohols.

-

Chloro Group (-Cl): The electron-withdrawing chlorine atom at the 5-position increases the molecule's polarity and can participate in dipole-dipole interactions.

-

Ethyl Carboxylate Group (-COOEt): The ester group is a hydrogen bond acceptor and contributes to the molecule's polarity. The ethyl group adds a degree of lipophilicity.

Based on these features, it is anticipated that this compound will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol). Its solubility in nonpolar solvents (e.g., hexane, toluene) is expected to be lower.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[3][4] This technique measures the concentration of a compound in a saturated solution at equilibrium with an excess of the solid drug.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solid in the supernatant is measured.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethyl sulfoxide)

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Protocol

-

Preparation: Add an excess of solid this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles visible.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.[4]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.[3]

Diagram of the Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) |

| Methanol | 5.1 | [Experimental Value] |

| Ethanol | 4.3 | [Experimental Value] |

| Acetone | 5.1 | [Experimental Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] |

| Dichloromethane | 3.1 | [Experimental Value] |

| Acetonitrile | 5.8 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] |

| n-Hexane | 0.1 | [Experimental Value] |

Note: The values in this table are placeholders and must be determined experimentally.

The results should be interpreted in the context of solvent properties such as polarity, hydrogen bonding capacity, and dielectric constant. For instance, a higher solubility in DMSO and methanol would confirm the importance of the compound's polar functional groups in the dissolution process.

Causality Behind Experimental Choices

-

Choice of the Shake-Flask Method: This method is chosen for its reliability and its ability to determine thermodynamic or equilibrium solubility, which is a true measure of a compound's solubility at a given temperature.[3]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and accurate results.

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. Inadequate equilibration time will lead to an underestimation of the true solubility.

-

Use of HPLC: HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the dissolved compound, even in the presence of impurities.[3]

Conclusion

While direct solubility data for this compound is not extensively published, this technical guide provides a robust framework for its experimental determination and interpretation. By understanding the influence of its molecular structure and applying the standardized shake-flask method, researchers can generate the critical solubility data needed to advance their drug discovery and development programs. The principles and protocols outlined herein are designed to ensure scientific integrity and provide a solid foundation for formulation and preclinical studies.

References

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies. In: WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-third report. Available at: [Link]

-

Chinese Pharmacopoeia Commission. (2020). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 55(1), 1-5. Available at: [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

University of Waterloo. (2023). Solubility test for Organic Compounds. Available at: [Link]

-

Krieger, J., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 583-589. Available at: [Link]

-

PubChem. (n.d.). 5-chloro-3-ethyl-1H-indole-2-carboxylic acid. Available at: [Link]

-

PubChem. (n.d.). ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. Available at: [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

-

El-Gamal, M. I., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]

-

European Chemicals Agency. (n.d.). Solubility in organic solvents / fat solubility. In Guidance on information requirements and chemical safety assessment. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-chloroindole-2-carboxylate. Available at: [Link]

- Patil, S. S., & Dandagvhal, K. R. (2016). Indole-An Interesting Scaffold in Drug Discovery. International Journal of Research in Pharmacy and Chemistry, 6(2), 301-309.

-

Organic Syntheses. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. Available at: [Link]

-

ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). Ethyl 3-chloro-1H-indole-2-carboxylate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and History of Ethyl 3-amino-5-chloro-1H-indole-2-carboxylate

Introduction

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Among the vast family of indole derivatives, ethyl 3-amino-5-chloro-1H-indole-2-carboxylate stands out as a versatile synthetic intermediate. Its trifunctional nature—possessing a reactive amino group at the C3 position, a halogen at the C5 position, and an ester at the C2 position—makes it a highly valuable building block for the synthesis of complex heterocyclic systems and potential therapeutic agents.

This technical guide provides a comprehensive overview of the discovery and history of this compound, not as a singular event, but through the lens of the development of the foundational synthetic methodologies that enable its creation. We will delve into the historical context of indole synthesis, provide detailed, field-proven protocols for its multi-step preparation, and discuss its chemical properties and potential applications for researchers, scientists, and drug development professionals.

I. Historical Context: The Foundational Syntheses of the Indole Nucleus

The story of this compound is intrinsically linked to the history of indole synthesis itself. While a specific "discovery" paper for this exact molecule is not prominent in the literature, its existence is a testament to the power and evolution of several key synthetic strategies developed over the past century.

The Fischer Indole Synthesis: A Cornerstone Reaction

The most reliable and venerable method for constructing the indole-2-carboxylate core is the Fischer indole synthesis , first reported by Hermann Emil Fischer in 1883.[2][3] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, formed from an arylhydrazine and a ketone or aldehyde, to produce the indole heterocycle.[1] Its versatility in accommodating a wide range of substituents on both the arylhydrazine and the carbonyl component has cemented its importance in organic synthesis.[4]

The Japp-Klingemann Reaction: A Gateway to Arylhydrazones

A crucial precursor for the Fischer indole synthesis is the arylhydrazone. The Japp-Klingemann reaction provides an elegant method to synthesize these intermediates from β-keto-esters and aryl diazonium salts.[5][6] This reaction has become a key component in multi-step sequences leading to complex indole structures, often being performed as a tandem process with the Fischer cyclization.[7][8]

The Reissert Indole Synthesis: An Alternative Pathway

Another classical approach is the Reissert indole synthesis , which constructs the indole ring from an o-nitrotoluene and diethyl oxalate.[9][10] The process involves a condensation reaction followed by a reductive cyclization to form the indole-2-carboxylic acid.[11] This method offers a complementary route to the Fischer synthesis, particularly for certain substitution patterns.

Given the substitution pattern of our target molecule, a synthetic strategy combining the principles of the Japp-Klingemann and Fischer reactions, or a direct Fischer synthesis, represents the most logical and historically relevant pathway.

II. Synthesis of this compound: A Step-by-Step Guide

The synthesis of this compound is best approached as a three-stage process:

-

Formation of the key intermediate, ethyl 5-chloro-1H-indole-2-carboxylate.

-

Electrophilic nitration at the C3 position.

-

Reduction of the nitro group to the desired amine.

Stage 1: Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

The foundational step is the creation of the 5-chloro-substituted indole-2-carboxylate core. The Fischer indole synthesis is the method of choice for this transformation.

Experimental Protocol: Fischer Indole Synthesis

This protocol details the acid-catalyzed cyclization of the hydrazone formed from 4-chlorophenylhydrazine and diethyl 2-ketomalonate.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Diethyl 2-ketomalonate

-

Ethanol, absolute

-

Polyphosphoric acid (PPA) or a mixture of glacial acetic acid and concentrated sulfuric acid

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, including a round-bottom flask and reflux condenser

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride (1.1 equivalents) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add diethyl 2-ketomalonate (1.0 equivalent) dropwise with stirring at room temperature.

-

Stir the mixture for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.[4]

-

-

Fischer Indole Cyclization:

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure ethyl 5-chloro-1H-indole-2-carboxylate.[12]

-

Caption: Fischer Indole Synthesis Workflow.

Stage 2: Nitration of Ethyl 5-chloro-1H-indole-2-carboxylate

The electron-rich nature of the indole ring makes the C3 position susceptible to electrophilic substitution. Nitration is a classic and effective method to introduce a nitrogen-containing functional group at this position.[13]

Experimental Protocol: Electrophilic Nitration

Materials:

-

Ethyl 5-chloro-1H-indole-2-carboxylate

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid

-

Acetic anhydride (optional, can promote nitration)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Preparation of Nitrating Mixture:

-